4-Amino-3,3-dimethylbutan-2-ol

Description

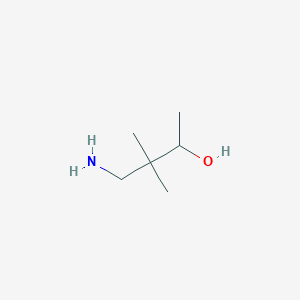

4-Amino-3,3-dimethylbutan-2-ol is a branched amino alcohol with the molecular formula C₆H₁₅NO. Its structure features a hydroxyl group at position 2, an amino group at position 4, and two methyl groups at position 3, conferring steric hindrance and influencing its physicochemical properties.

Properties

IUPAC Name |

4-amino-3,3-dimethylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-5(8)6(2,3)4-7/h5,8H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRFVXRCBRHLBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,3-dimethylbutan-2-ol typically involves the following steps:

Starting Material: The synthesis often begins with 3,3-dimethylbutan-2-one.

Amination: The ketone undergoes reductive amination using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Hydrogenation: The intermediate product is then hydrogenated to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,3-dimethylbutan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

Oxidation: 3,3-Dimethylbutan-2-one or 3,3-dimethylbutanal.

Reduction: 4-Amino-3,3-dimethylbutane.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-Amino-3,3-dimethylbutan-2-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Amino-3,3-dimethylbutan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 4-Amino-3,3-dimethylbutan-2-ol, enabling comparisons of their properties and applications:

4-Aminobutan-2-ol

- Molecular Formula: C₄H₁₁NO

- Key Differences : Lacks the 3,3-dimethyl substitution.

- Impact: The absence of methyl groups reduces steric hindrance, likely increasing solubility in polar solvents compared to this compound. However, it may exhibit lower thermal stability due to reduced branching.

- Applications : Used in chiral synthesis; its simpler structure may facilitate easier functionalization .

2-Aminoisobutanol

- Molecular Formula: C₄H₁₁NO (isomer)

- Key Differences: Features a primary amino group and hydroxyl group on adjacent carbons (positions 1 and 2) with isobutyl branching.

- Impact: The proximity of functional groups may enhance intramolecular hydrogen bonding, affecting boiling point and reactivity. Its basicity (primary amine) contrasts with the tertiary amine in compounds like diethylaminoethanol .

- Applications : Common in peptide synthesis and as a corrosion inhibitor .

2,3-Dimethyl-1-butanol

- Molecular Formula : C₆H₁₄O

- Key Differences: A non-amino branched alcohol with a hydroxyl group at position 1.

- Impact: The lack of an amino group reduces polarity, decreasing water solubility. The branching increases hydrophobicity, making it suitable for non-polar solvents or fuel additives.

- Hazards : Classified as flammable and irritant, similar to many alcohols .

Diethylaminoethanol (N,N-Diethylethanolamine)

- Molecular Formula: C₆H₁₅NO

- Key Differences: Tertiary amino group (N,N-diethyl) and primary hydroxyl group.

- Impact : The tertiary amine increases basicity (pKa ~10) compared to primary amines, enhancing its utility in pH-sensitive reactions or as a surfactant.

- Applications : Widely used in gas scrubbing, pharmaceuticals, and polymer production .

4-((tert-Butyldimethylsilyl)oxy)-2-methylbutan-2-ol

- Molecular Formula : C₁₁H₂₆O₂Si (silyl-protected derivative)

- Key Differences: Contains a silyl ether protecting group instead of an amino group.

- Impact : The silyl group enhances stability against oxidation and acid/base reactions, making it useful in multi-step syntheses. Removal of the protecting group (e.g., with fluoride) regenerates the alcohol .

Data Table: Comparative Properties

Biological Activity

4-Amino-3,3-dimethylbutan-2-ol, a compound with the molecular formula C6H15NO, is a structural isomer of other amino alcohols and has garnered interest in various biological and medicinal chemistry fields. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and case studies.

This compound features an amino group and a tertiary alcohol, which contribute to its unique reactivity. The compound is known for its ability to interact with biological systems, potentially influencing various biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and ionic interactions with biomolecules. This interaction can affect enzyme activity and receptor binding, leading to alterations in metabolic processes. The compound may also exhibit neuroprotective properties by stabilizing microtubules in neuronal cells, similar to other known microtubule-stabilizing agents .

Neuroprotective Effects

Research indicates that compounds structurally similar to this compound can prevent the collapse of microtubules caused by hyperphosphorylated tau protein in neurodegenerative diseases like Alzheimer's. This stabilization can lead to improved neuronal health by maintaining axonal integrity and reducing cell death .

Antioxidant Properties

Studies have shown that this compound may exhibit antioxidant activity, which is vital for protecting cells from oxidative stress. The amino group can act as a scavenger for free radicals, thereby mitigating cellular damage.

Case Studies

- Microtubule Stabilization : In preclinical studies involving tau transgenic animals, compounds similar to this compound demonstrated significant improvements in microtubule density and reductions in tau pathology when administered at low doses .

- Oxidative Stress Mitigation : A study focused on the antioxidant properties of amino alcohols indicated that this compound effectively reduced markers of oxidative stress in neuronal cultures exposed to harmful agents.

Research Findings

| Study | Findings | |

|---|---|---|

| Preclinical Study on Tau Tg Animals | Low doses stabilized microtubules and reduced tau pathology | Suggests potential for treating neurodegenerative diseases |

| Antioxidant Activity Assessment | Reduced oxidative stress markers in neuronal cells | Indicates protective effects against cellular damage |

Medicinal Chemistry

This compound is being explored as a potential therapeutic agent due to its neuroprotective and antioxidant properties. It may serve as an intermediate in synthesizing more complex molecules aimed at treating neurological disorders.

Industrial Use

In addition to its biological applications, this compound is also utilized in the synthesis of specialty chemicals within the pharmaceutical industry due to its unique structural characteristics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.